molecular formula C14H17F2NO3 B2843480 benzyl (3S,4S)-3-fluoro-4-(fluoromethyl)-4-hydroxypiperidine-1-carboxylate CAS No. 1932776-83-4

benzyl (3S,4S)-3-fluoro-4-(fluoromethyl)-4-hydroxypiperidine-1-carboxylate

Cat. No.: B2843480
CAS No.: 1932776-83-4
M. Wt: 285.291
InChI Key: FDMJTUQOQPSWKN-JSGCOSHPSA-N
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Description

benzyl (3S,4S)-3-fluoro-4-(fluoromethyl)-4-hydroxypiperidine-1-carboxylate is a chemical compound with the molecular formula C14H15F4NO3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cis-benzyl 3-fluoro-4-(fluoromethyl)-4-hydroxypiperidine-1-carboxylate involves multiple steps, typically starting with the preparation of the piperidine ring followed by the introduction of the fluorine atoms and the hydroxyl group. The reaction conditions often require the use of specific reagents and catalysts to ensure the correct stereochemistry and high yield of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

benzyl (3S,4S)-3-fluoro-4-(fluoromethyl)-4-hydroxypiperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The fluoromethyl group can be reduced to a methyl group.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide (NaN3) or potassium cyanide (KCN).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the fluoromethyl group may produce a methyl derivative.

Scientific Research Applications

benzyl (3S,4S)-3-fluoro-4-(fluoromethyl)-4-hydroxypiperidine-1-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of cis-benzyl 3-fluoro-4-(fluoromethyl)-4-hydroxypiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms and hydroxyl group play crucial roles in its binding affinity and specificity, influencing the compound’s biological activity and efficacy.

Comparison with Similar Compounds

Similar Compounds

  • Cis-benzyl 3-fluoro-4-hydroxy-4-(trifluoromethyl)piperidine-1-carboxylate
  • Cis-benzyl 3-fluoro-4-hydroxy-4-(difluoromethyl)piperidine-1-carboxylate

Uniqueness

benzyl (3S,4S)-3-fluoro-4-(fluoromethyl)-4-hydroxypiperidine-1-carboxylate is unique due to its specific combination of fluorine atoms and hydroxyl group, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

benzyl (3S,4S)-3-fluoro-4-(fluoromethyl)-4-hydroxypiperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17F2NO3/c15-10-14(19)6-7-17(8-12(14)16)13(18)20-9-11-4-2-1-3-5-11/h1-5,12,19H,6-10H2/t12-,14-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDMJTUQOQPSWKN-JSGCOSHPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(C1(CF)O)F)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@@H]([C@]1(CF)O)F)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17F2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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